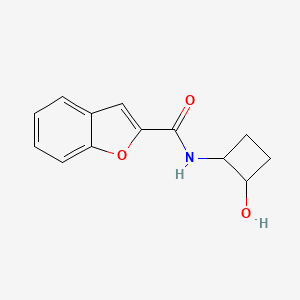
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide" is a derivative of benzofuran, which is a heterocyclic compound consisting of fused benzene and furan rings. The carboxamide group attached to the benzofuran ring suggests potential for biological activity, as carboxamide derivatives are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the use of N-heterocyclic carbene as an organic catalyst to catalyze an intramolecular nucleophilic substitution reaction, which can lead to the generation of benzofuranone when the R(2) group is a phenyl . Another method includes a two-step synthesis involving a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid followed by a Buchwald–Hartwig intramolecular cyclization . Additionally, benzofuran-2-carboxamide derivatives can be synthesized from salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be characterized by various spectroscopic methods. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were confirmed by spectroscopic methods . Similarly, the crystal structure of related compounds can be determined using single crystal X-ray diffraction techniques, which provide detailed geometric parameters .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the reaction of salicylaldehyde derivatives with ethyl bromoacetate can lead to the formation of benzofuran-2-carboxamide derivatives . The Buchwald–Hartwig intramolecular cyclization is another reaction that can be used to construct benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the presence of a carboxamide group can contribute to the formation of hydrogen bonds, which can affect the compound's solubility and stability . The substitution pattern on the benzofuran ring can also impact the compound's reactivity and potential biological activity .
Mechanism of Action
Target of Action
Benzofuran derivatives have been reported to exhibit antimicrobial properties . They are found to be suitable structures with a wide range of biological and pharmacological applications .
Mode of Action
aureus .
Biochemical Pathways
It’s worth noting that benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 2-hydroxybenzylamine, have been studied .
Result of Action
Benzofuran derivatives have been reported to exhibit antimicrobial properties .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of various compounds, is known to be influenced by environmental factors .
Future Directions
properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-10-6-5-9(10)14-13(16)12-7-8-3-1-2-4-11(8)17-12/h1-4,7,9-10,15H,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPNTRMKLQRMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

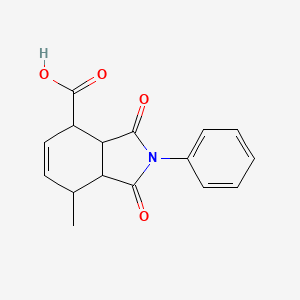
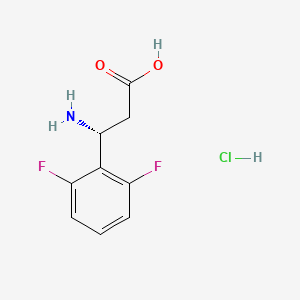
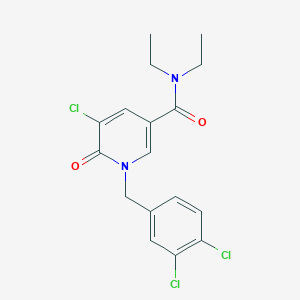
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3020310.png)
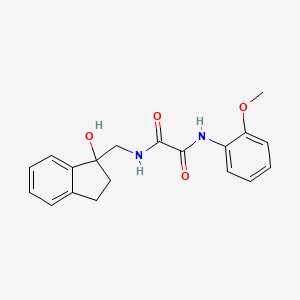


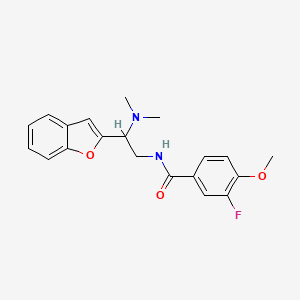
![2-(4-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3020316.png)
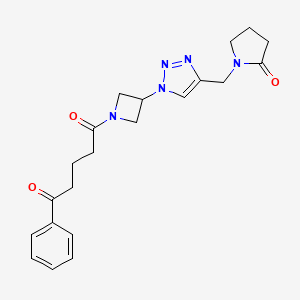
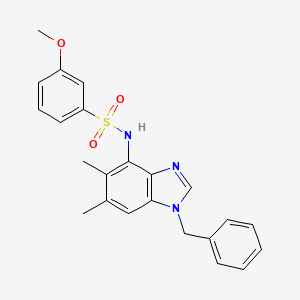
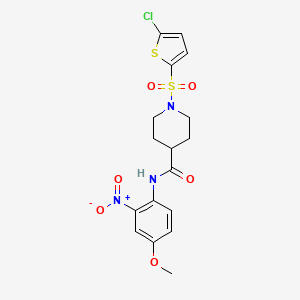

![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)